1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of dimethyl thiazole with an imidazole derivative under controlled conditions. The process may include steps such as:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone.
Coupling with imidazole: The thiazole derivative is then coupled with an imidazole compound using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted thiazole or imidazole derivatives.
Scientific Research Applications
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.
Comparison with Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Imidazole derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and are used in antimicrobial therapies.
Uniqueness: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is unique due to its combined thiazole and imidazole rings, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H12N4S |
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Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-8(14-7(2)12-6)5-13-4-3-11-9(13)10/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI Key |
LCCYTKBFEGJICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=CN=C2N |
Origin of Product |
United States |
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